Iturin A8 -

Iturin A8

Catalog Number: EVT-14213450
CAS Number:
Molecular Formula: C51H80N12O14
Molecular Weight: 1085.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iturin A8 is classified as a lipopeptide, specifically a cyclic lipopeptide. This classification stems from its structure, which consists of a cyclic peptide linked to a fatty acid chain. The primary source of iturin A8 is the fermentation products of Bacillus subtilis, a gram-positive bacterium widely recognized for its ability to produce various bioactive compounds, including antibiotics and surfactants .

Synthesis Analysis

Methods of Synthesis

The synthesis of Iturin A8 can be achieved through both natural fermentation processes and synthetic methods. Natural production involves optimizing growth conditions for Bacillus subtilis, including:

  • Solid-State Fermentation: Utilizing substrates like okara (a byproduct of soybean processing) has been shown to enhance iturin production .
  • Biofilm Fermentation: This method promotes the aggregation of microorganisms, significantly increasing iturin yields in the presence of specific metal ions such as manganese .

Synthetic approaches include:

  • Chemical Synthesis: Total synthesis methods have been developed to create analogues of Iturin A, allowing for the exploration of structure-activity relationships .
  • Genetic Engineering: Modifying genetic pathways in Bacillus strains can enhance the yield of iturin production by manipulating the expression of biosynthetic genes .

Technical Details

The synthesis often involves high-performance liquid chromatography (HPLC) for purification and characterization, alongside mass spectrometry techniques like electrospray ionization mass spectrometry (ESI-MS) to confirm the structural integrity and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

Iturin A8 features a unique cyclic structure that includes a peptide ring formed by several amino acids and a β-amino fatty acid. The presence of β-turns within its structure contributes to its biological activity. Specifically, Iturin A2, an analogue, has been shown to adopt a type II β-turn conformation which is critical for its interaction with biological membranes .

Data

The molecular formula of Iturin A8 can be represented as C_{14}H_{25}N_{3}O_{5}, with an approximate molecular weight around 1030 Da. The structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy to elucidate conformational details .

Chemical Reactions Analysis

Reactions

Iturin A8 participates in various chemical reactions primarily related to its antimicrobial activity. The compound interacts with phospholipid membranes of fungal cells, leading to membrane disruption. This mechanism is crucial for its antifungal properties.

Technical Details

The interactions can be characterized through assays that measure the compound's ability to form pores in lipid bilayers or disrupt membrane integrity. Techniques like fluorescence microscopy and electron microscopy are often used to visualize these effects on microbial cells .

Mechanism of Action

The mechanism by which Iturin A8 exerts its antifungal effects involves several steps:

  1. Membrane Interaction: Iturin A8 binds to the lipid membranes of fungal cells, facilitated by its hydrophobic regions.
  2. Pore Formation: The binding leads to the formation of pores in the membrane, disrupting ionic balance and leading to cell lysis.
  3. Cell Death: Ultimately, this disruption results in cell death due to loss of essential cellular functions.

Data from various studies indicate that more hydrophobic analogues exhibit stronger interactions with membranes, enhancing their bioactivity against pathogens .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under acidic conditions but may degrade under extreme pH or temperature.
  • Antimicrobial Activity: Effective against a range of fungi, including Fusarium graminearum.

Relevant data suggest that the structural features contributing to its amphiphilic nature enhance its ability to interact with lipid membranes, making it an effective antimicrobial agent .

Applications

Iturin A8 has several scientific uses:

  • Agricultural Biopesticide: Due to its antifungal properties, it is explored as a natural pesticide in agriculture.
  • Pharmaceuticals: Potential applications in developing new antifungal agents amid rising resistance against conventional antifungals.
  • Biotechnology: Used in studies related to biosurfactants and microbial interactions with plant pathogens.

Research continues into optimizing its production and enhancing its efficacy through structural modifications and genetic engineering techniques .

Biosynthesis and Genetic Regulation of Iturin A8

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Bacillus spp.

Iturin A8 biosynthesis occurs via non-ribosomal peptide synthetase (NRPS) pathways, multi-enzyme complexes that assemble peptide backbones independent of ribosomes. These megasynthetases function in an assembly-line manner, with each module activating, modifying, and incorporating specific amino acids into the growing peptide chain. For Iturin A8, the NRPS machinery constructs a cyclic heptapeptide linked to a β-amino fatty acid chain (C14–C17). The enzymatic process involves three core domains within each module: adenylation (A) domains for amino acid selection and activation, thiolation (T) domains (also called peptidyl carrier proteins, PCPs) for substrate shuttling, and condensation (C) domains for peptide bond formation. Termination involves a thioesterase (TE) domain that catalyzes cyclization and release of the mature lipopeptide [3] [9]. The NRPS pathway's modularity allows incorporation of non-proteinogenic amino acids, contributing to Iturin A8's structural uniqueness and bioactivity.

Table 1: NRPS Domains Involved in Iturin A8 Biosynthesis

GeneEncoded ProteinModulesDomain OrganizationFunction in Assembly
ituAIturin A synthetase subunit A1 moduleC-A-TActivates β-amino fatty acid and first Asn
ituBIturin A synthetase subunit B4 modulesC-A-T (×4)Incorporates Tyr₂, Asn₃, Gln₄, Pro₅
ituCIturin A synthetase subunit C2 modulesC-A-T-TEAdds Asn₆, Ser₇; cyclizes heptapeptide
ituDMalonyl-CoA transacylaseMCT domainSupplies β-amino fatty acid precursor

Role of ituD, ituA, ituB, and ituC Gene Clusters in Cyclic Lipopeptide Assembly

The iturin operon spans >38 kb and comprises four core genes (ituD, ituA, ituB, and ituC) essential for Iturin A8 assembly:

  • ituD: Encodes a malonyl-CoA transacylase (MCT) that initiates biosynthesis by transferring malonyl groups to the fatty acid synthase complex, generating β-amino fatty acid chains (C14–C17) required for lipid tail synthesis. Disruption of ituD abolishes Iturin A8 production without affecting other lipopeptides [2] [7].
  • ituA: Encodes a 449 kDa hybrid NRPS-polyketide synthase (PKS) protein. Its N-terminus contains a fatty acyl-AMP ligase domain that loads the β-amino fatty acid onto the first T domain. The C-terminus includes an A domain activating the first amino acid (Asn₁) [2].
  • ituB: Encodes a 609 kDa NRPS with four modules incorporating Tyr₂, Asn₃, Gln₄, and Pro₅. Each module exhibits strict substrate specificity dictated by signature sequences within A domains [7].
  • ituC: Encodes a 297 kDa protein with two modules (adding Asn₆ and Ser₇) and a terminal TE domain. The TE domain catalyzes cyclization via ester bond formation between the C-terminal Ser₇ and the β-carboxyl group of the fatty acid chain, releasing the cyclic lipopeptide [2] [8].

Gene knockout studies confirm that deletions in any itu gene abolish Iturin A8 production, highlighting their non-redundant roles [7].

Codon Optimization and Heterologous Expression in Recombinant Systems

Native Bacillus strains often produce Iturin A8 at low titers (<100 mg/L), prompting strategies for heterologous expression:

  • Codon Optimization: The itu operon's GC content (∼45%) differs markedly from expression hosts like E. coli (∼50–55%). Codon adaptation involves replacing rare codons (e.g., AGG/AGA for arginine) with E. coli-preferred counterparts (e.g., CGT/CGC) without altering amino acid sequences. This optimization increases translation efficiency by 2.5–3-fold [10].
  • Vector Design: Fusion tags (e.g., thioredoxin in pET-32A) enhance solubility. For example, recombinant Iturin A8 expressed in E. coli BL21(DE3) with a His₆-tag yielded 60 g/L after purification—a 6.7-fold increase over wild-type Bacillus [10].
  • Promoter Engineering: Substituting native promoters with strong inducible/constituitive variants (e.g., PrepU, Pg3, or C2up) elevates transcription. In B. amyloliquefaciens LL3, inserting the C2up promoter upstream of the itu operon upregulated itu genes 40–100-fold, boosting Iturin A8 titer to 113 mg/L [7].

Table 2: Heterologous Expression Strategies for Enhanced Iturin A8 Production

Host StrainGenetic ModificationYield IncreaseKey Findings
E. coli BL21(DE3)Codon-optimized lpa-14 (phosphopantetheinyl transferase) cloned into pET-32A6.7× (60 g/L)His-tag facilitated Ni-NTA purification; MALDI-TOF confirmed identity
B. subtilis RB14Native promoter replaced with PrepU (from plasmid pUB110)3× (330 µg/mL)Transcriptional upregulation of itu operon
B. amyloliquefaciens LL3C2up promoter insertion; degQ overexpression113 mg/LCombined metabolic engineering and regulator overexpression

Regulatory Mechanisms of Phosphopantetheinyl Transferases (e.g., sfp and lpa-14 Genes)

Phosphopantetheinyl transferases (PPTases) activate NRPS carrier domains by attaching 4'-phosphopantetheine (PPant) cofactors from coenzyme A. This post-translational modification converts inactive apo-T domains to active holo forms:

  • sfp: The best-studied PPTase in B. subtilis, essential for surfactin production. sfp mutants fail to produce Iturin A8, confirming cross-activation of iturin NRPS [7].
  • lpa-14: A homolog of sfp in B. subtilis RB14, directly implicated in Iturin A8 biosynthesis. lpa-14 complements sfp mutants, restoring lipopeptide synthesis [10].

Additionally, global regulators modulate itu operon expression:

  • DegQ: A pleiotropic regulator that enhances Iturin A8 synthesis by binding promoter regions. Overexpression of degQ in B. amyloliquefaciens LL3 increased Iturin A8 yield by 21% (to 113 mg/L) [7].
  • ComA: Part of the quorum-sensing comQXPA system. Phosphorylated ComA activates the srfA operon (surfactin) and indirectly upregulates itu genes via cross-talk [8].

Evolutionary Conservation of Iturin Operons Across Bacillus Lineages

Iturin operons exhibit high synteny across Bacillus spp., though sequence divergence correlates with speciation:

  • Core Conservation: The ituDABC cluster organization is conserved in B. subtilis, B. amyloliquefaciens, B. velezensis, and B. methylotrophicus. Nucleotide identities exceed 85% for ituD, ituA, and ituB, but ituC shows lower conservation (∼64–79%), likely due to substrate specificity for Asn₆/Ser₇ [2] [8].
  • Horizontal Gene Transfer (HGT): Flanking regions of itu operons share homology with transposases and mobile genetic elements. For instance, the itu operon in B. subtilis RB14 has identical flanking sequences to xynD (xylanase) in B. subtilis 168, suggesting HGT events [2].
  • Species-Specific Variants: B. mojavensis produces mojavensin A (Asn-Tyr-Asn-Gln-Pro-Asn-Ser), while B. siamensis synthesizes novel bacillomycin variants. Four previously unknown producers (B. nakamurai, B. siamensis, B. inaquosorum, B. tequilensis) were identified via genome mining [8].

Phylogenetic analysis of ituA sequences reveals clustering by species rather than lipopeptide type, indicating vertical transmission post-speciation. However, intragenic domain swapping (e.g., in adenylation domains) generates functional diversity, enabling strains to produce multiple iturin isoforms (e.g., A2, A6, A8) from a single operon [8].

Properties

Product Name

Iturin A8

IUPAC Name

3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide

Molecular Formula

C51H80N12O14

Molecular Weight

1085.3 g/mol

InChI

InChI=1S/C51H80N12O14/c1-3-29(2)13-10-8-6-4-5-7-9-11-14-31-24-44(70)57-35(25-41(53)67)46(72)59-34(23-30-16-18-32(65)19-17-30)45(71)60-36(26-42(54)68)47(73)58-33(20-21-40(52)66)51(77)63-22-12-15-39(63)50(76)61-37(27-43(55)69)48(74)62-38(28-64)49(75)56-31/h16-19,29,31,33-39,64-65H,3-15,20-28H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H2,55,69)(H,56,75)(H,57,70)(H,58,73)(H,59,72)(H,60,71)(H,61,76)(H,62,74)

InChI Key

SYWSRNVDWIDEAD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N

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